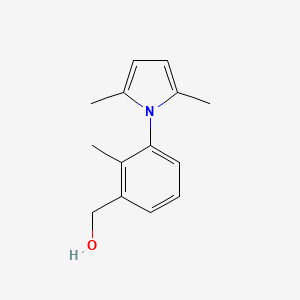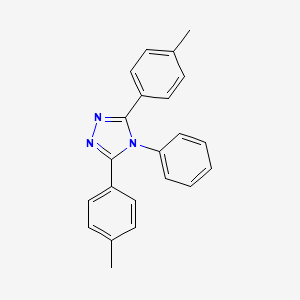
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is an organic compound characterized by a pyrrole ring substituted with two methyl groups and a phenyl ring substituted with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol typically involves the reaction of 2,5-dimethylpyrrole with 2-methylbenzaldehyde under acidic conditions to form an intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or ketones.
Reduction: Can be reduced to form corresponding alkanes.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.
類似化合物との比較
Similar Compounds
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylphenyl)methanol
- **(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2,4-dimethylphenyl)methanol
Uniqueness
(3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
83141-01-9 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
[3-(2,5-dimethylpyrrol-1-yl)-2-methylphenyl]methanol |
InChI |
InChI=1S/C14H17NO/c1-10-7-8-11(2)15(10)14-6-4-5-13(9-16)12(14)3/h4-8,16H,9H2,1-3H3 |
InChIキー |
IIBLIFVMJGQYSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=CC=CC(=C2C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)






![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)

![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)
![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
